N'-[2-(2-chlorophenyl)quinazolin-4-yl]-N,N-dimethylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(2-chlorophenyl)quinazolin-4-yl]-N,N-dimethylbenzene-1,4-diamine is a compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-chlorophenyl)quinazolin-4-yl]-N,N-dimethylbenzene-1,4-diamine typically involves the reaction of 2-chlorophenylamine with quinazoline derivatives under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the 2-chlorophenylamine reacts with a quinazoline derivative in the presence of a base . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2-chlorophenyl)quinazolin-4-yl]-N,N-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N’-[2-(2-chlorophenyl)quinazolin-4-yl]-N,N-dimethylbenzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-[2-(2-chlorophenyl)quinazolin-4-yl]-N,N-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, thereby disrupting cellular processes. For instance, it may inhibit protein kinases, which are crucial for cell signaling and proliferation . This inhibition can lead to the suppression of cancer cell growth and the elimination of bacterial pathogens .
Comparison with Similar Compounds
Similar Compounds
Erlotinib: A quinazoline derivative used as an anticancer agent.
Gefitinib: Another quinazoline-based drug used in cancer therapy.
Prazosin: A quinazoline compound used to treat hypertension and benign prostatic hyperplasia.
Uniqueness
N’-[2-(2-chlorophenyl)quinazolin-4-yl]-N,N-dimethylbenzene-1,4-diamine stands out due to its unique combination of a quinazoline core with a 2-chlorophenyl and N,N-dimethylbenzene-1,4-diamine moiety. This structure imparts distinct biological activities and makes it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C22H19ClN4 |
---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
1-N-[2-(2-chlorophenyl)quinazolin-4-yl]-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C22H19ClN4/c1-27(2)16-13-11-15(12-14-16)24-22-18-8-4-6-10-20(18)25-21(26-22)17-7-3-5-9-19(17)23/h3-14H,1-2H3,(H,24,25,26) |
InChI Key |
QOMLGBNLTWPZGV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.